Indolin-7-amine dihydrochloride
Overview
Description
Indolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 . It is also known by its CAS Number: 2759-13-9 .
Molecular Structure Analysis
The InChI code for Indolin-7-amine dihydrochloride is 1S/C8H10N2.2ClH/c9-7-1-2-8-6 (5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H . This indicates the presence of two chlorine atoms, one nitrogen atom, and an indoline core in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Indolin-7-amine dihydrochloride are not detailed in the search results, indole derivatives, which include indolines, are known to undergo a variety of reactions . These reactions often involve electrophilic substitution due to the excessive π-electrons delocalization .Scientific Research Applications
Pharmaceuticals
Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .
Application
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .
Method of Application
The synthesis of indoline derivatives involves the reaction of 2-bromobenzyl bromide with primary amines and aldehydes in the presence of zinc powder .
Results
Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
Treatment of Ischemic Stroke
Indoline derivatives have been used as multifunctional neuroprotective agents for battling ischemic stroke .
Application
A series of indoline derivatives were designed, synthesized, and biologically evaluated for their neuroprotective effects against ischemic stroke .
Method of Application
The indoline derivatives were synthesized and then evaluated in antioxidant assays, oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage tests, and middle cerebral artery occlusion (MCAO) rat model .
Results
Some compounds significantly elevated the cell survival rate in OGD/R-induced neuronal damage tests. Two compounds, 7i and 7j, dramatically reduced the cerebral infarction rate and improved neurological deficit scores in the MCAO rat model .
Future Directions
Indole derivatives, including indolines, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the development of various drugs, including anti-tumor, anti-bacterial, and anti-inflammatory drugs . As research continues, indoline derivatives are expected to play a greater role in the medical field .
properties
IUPAC Name |
2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFQFSIHMJRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701389 | |
Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-7-amine dihydrochloride | |
CAS RN |
2759-13-9 | |
Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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